molecular formula C63H93N9O20 B11935707 MC-betaglucuronide-MMAE-2

MC-betaglucuronide-MMAE-2

Cat. No.: B11935707
M. Wt: 1296.5 g/mol
InChI Key: XFXPBBLIBXALQR-CCYJXDALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-betaglucuronide-MMAE-2 is a compound used in the development of antibody-drug conjugates (ADCs). It consists of monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor, linked via a cleavable linker, MC-betaglucuronide. This compound is known for its potent antitumor activity and is used in various scientific research applications, particularly in oncology .

Preparation Methods

The preparation of MC-betaglucuronide-MMAE-2 involves the conjugation of monomethyl auristatin E to the MC-betaglucuronide linker. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

MC-betaglucuronide-MMAE-2 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic buffers for hydrolysis and specific enzymes for cleavage reactions. The major product formed from these reactions is the free MMAE, which exerts its cytotoxic effects .

Scientific Research Applications

MC-betaglucuronide-MMAE-2 has several scientific research applications, particularly in the field of oncology. Some of its key applications include:

Mechanism of Action

MC-betaglucuronide-MMAE-2 exerts its effects through the following mechanism:

Properties

Molecular Formula

C63H93N9O20

Molecular Weight

1296.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[3-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C63H93N9O20/c1-13-34(6)50(43(88-11)29-47(76)71-27-17-20-40(71)55(89-12)35(7)57(81)66-36(8)51(77)38-18-15-14-16-19-38)69(9)60(84)48(32(2)3)68-59(83)49(33(4)5)70(10)63(87)90-31-37-21-22-42(91-62-54(80)52(78)53(79)56(92-62)61(85)86)39(28-37)67-44(73)25-26-65-58(82)41(30-64)72-45(74)23-24-46(72)75/h14-16,18-19,21-24,28,32-36,40-41,43,48-56,62,77-80H,13,17,20,25-27,29-31,64H2,1-12H3,(H,65,82)(H,66,81)(H,67,73)(H,68,83)(H,85,86)/t34-,35+,36+,40-,41-,43+,48-,49-,50-,51+,52-,53-,54+,55+,56-,62+/m0/s1

InChI Key

XFXPBBLIBXALQR-CCYJXDALSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)[C@H](CN)N5C(=O)C=CC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)C(CN)N5C(=O)C=CC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.